molecular formula C13H15N3O2S2 B2844479 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2320680-66-6

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2844479
CAS No.: 2320680-66-6
M. Wt: 309.4
InChI Key: CSWIBEFPXIBYDY-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole moiety via an ether linkage and a thiophen-3-yl group attached to a ketone side chain.

Properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-12(7-10-3-6-19-8-10)16-4-1-11(2-5-16)18-13-15-14-9-20-13/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIBEFPXIBYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • A series of novel thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli using the disk diffusion method .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli13
Compound CCandida albicans12

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance:

  • Compounds featuring the 1,3,4-thiadiazole ring have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicated that modifications to the piperidine moiety significantly enhance cytotoxicity against human breast cancer MCF-7 cells and liver cancer HepG2 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound IMCF-712.5
Compound IIHepG210.0
Compound IIIA5490.2

The mechanism by which these compounds exert their biological effects often involves inducing apoptosis and disrupting cellular signaling pathways. For example:

  • The anticancer activity is attributed to the ability of these compounds to induce apoptotic cell death through modulation of key proteins involved in cell cycle regulation .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving a series of thiadiazole-based compounds demonstrated that those with substituted piperazine or piperidine moieties exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : Another investigation reported that a novel thiadiazole derivative showed significant antimicrobial activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing thiophene and thiadiazole derivatives exhibit significant anticancer properties. In studies involving various human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), derivatives of thiophene have shown promising results in inhibiting tumor growth and inducing apoptosis . The incorporation of the thiadiazole moiety in this compound enhances its interaction with biological targets, potentially increasing efficacy.

Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. The compound has been studied for its effects against various bacterial strains and fungi. In vitro tests have demonstrated that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects
Recent investigations have suggested that similar compounds may possess neuroprotective properties. For instance, studies on related thiadiazole-piperidine hybrids have indicated potential benefits in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Biological Research Applications

Drug Development
The unique structural features of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one make it a valuable scaffold for drug development. Its ability to interact with multiple biological targets allows for the design of multi-target drugs that can treat complex diseases such as cancer and neurodegeneration .

Mechanistic Studies
The compound serves as a useful tool in mechanistic studies aimed at understanding the pathways involved in disease processes. Its effects on cellular signaling pathways can provide insights into the mechanisms of action of similar compounds and help identify new therapeutic targets .

Material Science Applications

Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics. Thiophene-based materials are widely used in organic solar cells and field-effect transistors (FETs). The incorporation of thiadiazole could enhance charge transport properties, making it suitable for developing high-performance organic electronic devices.

Summary

The compound this compound presents diverse applications across medicinal chemistry and material science. Its anticancer and antimicrobial properties highlight its potential as a therapeutic agent, while its utility in organic electronics suggests broader implications in technology. Continued research into this compound may yield significant advancements in drug development and material innovation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

BJ52444: 1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
  • Molecular Formula : C₁₅H₁₆ClN₃O₂S
  • Key Features :
    • Replaces the 1,3,4-thiadiazole group with a 5-chloropyrimidin-2-yloxy substituent.
    • Retains the thiophen-3-yl and piperidine-ketone backbone.
Compound from : 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one
  • Molecular Formula : C₂₁H₂₃N₃O₂S
  • Key Features :
    • Incorporates a pyrazoline ring with a 4-hydroxyphenyl group instead of thiadiazole.
    • Thiophen-2-yl substitution (vs. thiophen-3-yl in the target compound).
  • Implications :
    • The hydroxyl group may improve solubility, while the pyrazoline ring could modulate conformational flexibility in drug-receptor interactions .
Compound from : 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one
  • Molecular Formula : C₁₀H₁₂N₄OS
  • Key Features :
    • Replaces piperidine with a pyrrole ring and substitutes thiadiazole with a triazole-thioether group.
  • Implications :
    • The triazole’s hydrogen-bonding capacity and pyrrole’s aromaticity may favor interactions in agrochemical or antimicrobial applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Heterocyclic Substituent Thiophene Position Key Functional Groups
Target Compound C₁₃H₁₅N₃O₂S₂ 325.41 g/mol 1,3,4-Thiadiazole 3-yl Piperidine, Ketone
BJ52444 C₁₅H₁₆ClN₃O₂S 337.82 g/mol 5-Chloropyrimidine 3-yl Piperidine, Ketone
Compound from C₂₁H₂₃N₃O₂S 381.49 g/mol Pyrazoline 2-yl Hydroxyphenyl, Piperidine
Compound from C₁₀H₁₂N₄OS 236.29 g/mol Triazole N/A Pyrrole, Thioether

Research Implications

  • Electronic Effects : The thiadiazole group in the target compound may confer stronger electron-withdrawing properties than chloropyrimidine (BJ52444) or pyrazoline (), influencing redox behavior in catalytic applications .
  • Bioactivity : Thiophen-3-yl substitution (target compound and BJ52444) vs. thiophen-2-yl () could alter binding orientations in serotonin receptor modulators or kinase inhibitors.
  • Solubility : Hydroxyl () and chlorinated (BJ52444) groups may enhance aqueous solubility compared to the hydrophobic thiadiazole variant.

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